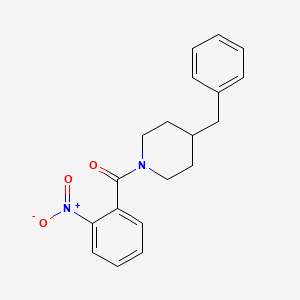

4-benzyl-1-(2-nitrobenzoyl)piperidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzylpiperidine derivatives typically involves the reaction of a suitable precursor with a benzyl group . For example, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of benzylpiperidine compounds consists of a six-membered piperidine ring with a benzyl group attached . The exact structure of 4-benzyl-1-(2-nitrobenzoyl)piperidine would depend on the specific locations of the benzyl and nitrobenzoyl groups on the piperidine ring.Chemical Reactions Analysis

Benzylpiperidine compounds can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific reactions that 4-benzyl-1-(2-nitrobenzoyl)piperidine can undergo would depend on the reagents and conditions used.Wissenschaftliche Forschungsanwendungen

Monoamine Releasing Agent

4-Benzylpiperidine acts as a monoamine releasing agent in scientific studies. Specifically, it exhibits 20- to 48-fold selectivity for releasing dopamine over serotonin . Additionally, it is most effective at releasing norepinephrine . The compound’s fast onset of action and short duration make it an interesting candidate for further investigation .

Monoamine Oxidase Inhibition (MAOI)

4-Benzylpiperidine also functions as a monoamine oxidase inhibitor (MAOI) , with a preference for MAO-A . This property could have implications for various neurological conditions and warrants further exploration .

Psychosis Treatment

An analogue of haloperidol, 4-benzylpiperidine was discovered to have utility in treating psychosis . Its pharmacology as an NMDA antagonist contributes to its potential efficacy in managing psychotic symptoms .

Brain Damage Prevention

Beyond treating psychosis, this compound may play a role in preventing brain damage . Its NMDA antagonist properties suggest a potential neuroprotective effect, which could be valuable in various contexts .

Chemical Synthesis and Derivatives

The synthesis of 4-benzylpiperidine involves reacting 4-cyanopyridine with toluene to yield 4-benzylpyridine . Catalytic hydrogenation of the pyridine ring completes the process . Researchers continue to explore derivatives and modifications of this compound for specific applications.

Future Drug Development

Given its unique properties, 4-benzylpiperidine remains an intriguing subject for further research. Investigating its potential as a therapeutic agent, understanding its mechanisms of action, and exploring novel derivatives could lead to valuable drug development opportunities.

Wirkmechanismus

Target of Action

The primary target of 4-benzyl-1-(2-nitrobenzoyl)piperidine is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft, thus terminating signal transmission.

Mode of Action

4-benzyl-1-(2-nitrobenzoyl)piperidine interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, leading to various downstream effects.

Biochemical Pathways

The inhibition of AChE leads to enhanced cholinergic transmission. This is because acetylcholine, which is normally broken down by AChE, remains in the synaptic cleft for a longer period. As a result, acetylcholine can continue to bind to and activate its receptors, leading to prolonged signal transmission .

Result of Action

The primary result of the action of 4-benzyl-1-(2-nitrobenzoyl)piperidine is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved.

Zukünftige Richtungen

The future directions for research on 4-benzyl-1-(2-nitrobenzoyl)piperidine could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the importance of benzylpiperidine compounds in pharmaceuticals , there may be interest in exploring the potential of 4-benzyl-1-(2-nitrobenzoyl)piperidine in this context. Further studies could also investigate its physical and chemical properties, safety and hazards, and mechanism of action.

Eigenschaften

IUPAC Name |

(4-benzylpiperidin-1-yl)-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-19(17-8-4-5-9-18(17)21(23)24)20-12-10-16(11-13-20)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZDMNXJPNFUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202632 | |

| Record name | (2-Nitrophenyl)[4-(phenylmethyl)-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1-(2-nitrobenzoyl)piperidine | |

CAS RN |

349397-65-5 | |

| Record name | (2-Nitrophenyl)[4-(phenylmethyl)-1-piperidinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349397-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)[4-(phenylmethyl)-1-piperidinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)

![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)

![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)

![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)

![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5706293.png)

![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)